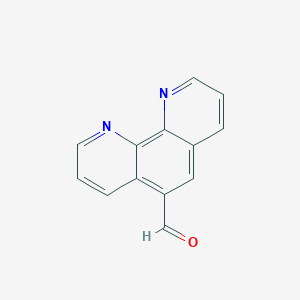

1,10-Phenanthroline-5-carbaldehyde

Description

Contextual Significance of 1,10-Phenanthroline (B135089) Derivatives in Modern Chemistry

1,10-Phenanthroline (phen) and its derivatives are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions. chemicalbook.comuark.eduacs.org The rigid, planar, and polyaromatic structure of the phenanthroline scaffold provides a pre-organized N,N-bidentate chelation site, leading to the formation of highly stable five-membered ring complexes. researchgate.net This inherent stability and the unique electronic properties of the resulting metal complexes have propelled the use of phenanthroline derivatives into numerous fields.

In analytical chemistry , they are extensively used as chromogenic reagents for the detection and quantification of metal ions, such as the well-known ferroin (B110374) complex for iron determination. chemicalbook.comwikipedia.org The intense and specific colors of these complexes allow for sensitive colorimetric and spectrophotometric analysis. chemicalbook.com The field of supramolecular chemistry has also been significantly impacted by phenanthroline-based ligands, with their use in the construction of intricate molecular architectures like catenanes and rotaxanes, a body of work recognized with a Nobel Prize. acs.org

Furthermore, the interaction of phenanthroline complexes with biological macromolecules has opened avenues in bioinorganic chemistry and medicinal chemistry . Certain metal-phenanthroline complexes can bind to DNA through intercalation, leading to DNA cleavage in some instances. uark.educhim.it This property has been explored for the development of artificial nucleases and potential anticancer agents. chim.it The versatility of the phenanthroline framework allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with tailored properties for applications ranging from luminescent sensors and molecular probes to catalysts in organic synthesis. acs.orgrsc.org For instance, they have been employed as ligands in copper-catalyzed cascade reactions and iron-catalyzed hydrosilylation. researchgate.netnih.gov

Unique Architectural Features and Reactivity Potential of the Aldehyde Moiety in 1,10-Phenanthroline-5-carbaldehyde

The introduction of a carbaldehyde (-CHO) group at the 5-position of the 1,10-phenanthroline ring system in This compound imparts a unique combination of structural features and chemical reactivity. This strategic placement of the aldehyde group on the aromatic backbone creates a bifunctional molecule with distinct reactive sites.

Architecturally, the molecule retains the quintessential metal-chelating ability of the parent phenanthroline. The two nitrogen atoms are poised for coordination with metal ions, a fundamental property that is largely preserved. The aldehyde group, being an electron-withdrawing group, influences the electronic properties of the aromatic system. numberanalytics.com This can modulate the coordination behavior and the photophysical properties of the resulting metal complexes.

The primary significance of the aldehyde moiety lies in its rich and versatile reactivity. numberanalytics.comnumberanalytics.com The carbonyl group (C=O) is susceptible to a wide range of chemical transformations, making this compound a valuable synthon for the construction of more complex molecules. Key reactions include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by various nucleophiles. numberanalytics.comfiveable.me This allows for the formation of alcohols (via reduction), imines (Schiff bases) through reaction with primary amines, and cyanohydrins, among other derivatives.

Condensation Reactions: It can participate in classic condensation reactions such as the Aldol and Perkin reactions, enabling the formation of new carbon-carbon bonds and the synthesis of α,β-unsaturated compounds. numberanalytics.com

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other functionalized phenanthroline derivatives.

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, offering another route for carbon-carbon bond formation and molecular elaboration.

Properties

IUPAC Name |

1,10-phenanthroline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-7-9-3-1-5-14-12(9)13-11(10)4-2-6-15-13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZOGTMQUSLNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855751 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91804-75-0 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization Strategies for 1,10 Phenanthroline 5 Carbaldehyde

Established Synthetic Routes to 1,10-Phenanthroline-5-carbaldehyde and its Precursors

The synthesis of this compound can be approached through various methods, including the functionalization of pre-existing phenanthroline rings or the construction of the heterocyclic system with the desired substituent in place.

Oxidation of Substituted 1,10-Phenanthrolines (e.g., 5-methyl-1,10-phenanthroline)

A common and direct method for the synthesis of aryl aldehydes is the oxidation of a corresponding methyl group. For the synthesis of this compound, the precursor 5-methyl-1,10-phenanthroline (B1217081) can be subjected to oxidation. sigmaaldrich.comnih.gov Selenium dioxide (SeO₂) is a frequently employed reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. The reaction is typically carried out in a suitable solvent such as dioxane or a mixture of dioxane and water under reflux conditions. While this method is effective for analogous structures like 2,9-dimethyl-1,10-phenanthroline, the yield can be variable depending on the specific substrate and reaction conditions.

Table 1: Oxidation of Substituted 1,10-Phenanthrolines

| Starting Material | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 5-Methyl-1,10-phenanthroline | Selenium dioxide (SeO₂) | Dioxane/Water | Reflux | This compound |

Formylation Strategies on Phenanthroline Scaffolds

Direct introduction of a formyl group onto the phenanthroline nucleus represents an alternative synthetic strategy. Classic formylation reactions such as the Vilsmeier-Haack and Duff reactions are well-established for electron-rich aromatic systems. wikipedia.orgthieme-connect.dechemistrysteps.comwikipedia.org

The Vilsmeier-Haack reaction involves the use of a substituted formamide, like N,N-dimethylformamide (DMF), and a halogenating agent, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium species known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org However, the 1,10-phenanthroline (B135089) ring is electron-deficient, which generally makes it a poor substrate for electrophilic aromatic substitution. Consequently, forcing conditions are often required, which can lead to low yields and side reactions.

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as glyceroboric acid or trifluoroacetic acid. wikipedia.orgmdma.checu.educhem-station.com This reaction is most effective for highly activated aromatic compounds like phenols. wikipedia.orgchem-station.com Its application to unactivated or deactivated systems like 1,10-phenanthroline is less common and generally inefficient.

Table 2: Direct Formylation Methods

| Reaction Name | Reagents | Substrate Requirement | Applicability to 1,10-Phenanthroline |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | Low, due to electron-deficient nature of the ring |

| Duff Reaction | Hexamethylenetetramine, Acid | Highly activated arenes (e.g., phenols) | Limited, generally inefficient |

Multistep Synthetic Pathways from 1,10-Phenanthroline-5,6-dione (B1662461)

A versatile precursor for various 5- and 6-substituted phenanthrolines is 1,10-phenanthroline-5,6-dione. researchgate.netwikipedia.org This dione (B5365651) is readily prepared by the oxidation of the parent 1,10-phenanthroline using a strong oxidizing mixture, such as nitric acid and sulfuric acid. wikipedia.orgwikipedia.orgrsc.org

A plausible, though not widely documented, synthetic route from the dione to this compound could involve a series of reduction and oxidation steps. For instance, one of the ketone functionalities could be selectively reduced to a hydroxyl group. Following protection of this alcohol, the second ketone can be reduced. Subsequent selective oxidation of the primary or secondary alcohol at the 5-position to an aldehyde would yield the desired product. This multi-step approach, while potentially lengthy, offers a pathway from a readily accessible precursor.

One-Step Synthesis Methods for Symmetrical 1,10-Phenanthroline Derivatives

Efficient one-pot syntheses have been developed for certain phenanthroline derivatives, particularly those with symmetrical substitution patterns. These methods often build the heterocyclic core from simpler aromatic amines and carbonyl precursors. One such approach involves the acid-catalyzed reaction of an o-phenylenediamine (B120857) derivative with a compound containing a ketene (B1206846) structure. These methods are valued for their efficiency and can be applied in various fields, including the development of luminescent materials and medical agents. While not directly applicable to the unsymmetrical this compound, they represent an important class of synthetic strategies for this family of compounds.

Functional Group Interconversions of the this compound Moiety

The aldehyde functionality in this compound is a key feature, allowing for a wide range of subsequent chemical transformations to generate a library of derivatives with diverse properties.

Oxidation Reactions to Carboxylic Acids and Other Oxidized Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 1,10-phenanthroline-5-carboxylic acid. nih.govsigmaaldrich.com This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed, with sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene (B146552) being a mild and effective choice. Other standard oxidants for aldehydes, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can also be utilized, although care must be taken to avoid over-oxidation or degradation of the phenanthroline ring.

Table 3: Oxidation of this compound

| Product | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| 1,10-Phenanthroline-5-carboxylic acid | Sodium chlorite (NaClO₂), 2-methyl-2-butene | t-Butanol/Water | Room Temperature |

| 1,10-Phenanthroline-5-carboxylic acid | Potassium permanganate (KMnO₄) | Acetone/Water | 0 °C to Room Temperature |

Reduction Reactions to Alcohols

The aldehyde functional group in this compound can be readily reduced to a primary alcohol, yielding (1,10-phenanthrolin-5-yl)methanol. This transformation is a standard reaction in organic chemistry, typically achieved using mild reducing agents. The resulting alcohol serves as a valuable intermediate, allowing for further functionalization, such as esterification or etherification, thereby expanding the library of accessible phenanthroline-based ligands.

Commonly employed reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminium hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step (workup with water or a mild acid) to yield the final alcohol product. While specific literature detailing this exact reduction on the 5-carbaldehyde isomer is not prevalent, the methodology is a fundamental and widely applicable organic transformation.

Nucleophilic Addition Reactions Involving the Aldehyde Group

The carbonyl group of this compound is characterized by an electrophilic carbon atom, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of many derivatization strategies. In a typical nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which is subsequently protonated to yield the final product. youtube.com

This fundamental reactivity allows for the formation of new carbon-carbon bonds (e.g., through reactions with Grignard reagents or organolithium compounds) or carbon-heteroatom bonds. The most prominent examples of nucleophilic addition for this compound involve reactions with amine derivatives, leading to the formation of imines (Schiff bases) and fused heterocyclic systems like imidazoles. These specific applications are discussed in detail in the following sections and represent the most widely exploited nucleophilic additions for this class of compounds.

Synthesis of Imidazole (B134444) Derivatives from this compound and Related Phenanthrolines

Imidazole-fused phenanthrolines are of significant interest due to their unique photophysical properties and applications as DNA intercalators and sensors. The synthesis of these derivatives typically does not start from this compound itself, but rather from a closely related compound, 1,10-phenanthroline-5,6-dione .

The standard method involves a multicomponent condensation reaction. 1,10-phenanthroline-5,6-dione is reacted with an aldehyde (R-CHO) and a source of ammonia, most commonly ammonium (B1175870) acetate, in a solvent like glacial acetic acid. This reaction, often facilitated by conventional heating or microwave irradiation, leads to the formation of an imidazo[4,5-f] Current time information in Bangalore, IN.researchgate.netphenanthroline ring system, where the substituent on the imidazole ring is determined by the choice of the aldehyde component. nih.gov

The general reaction scheme is as follows: 1,10-phenanthroline-5,6-dione + R-CHO + 2 NH₃ → 2-(R)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.researchgate.netphenanthroline + 2 H₂O + H₂

A variety of aromatic and aliphatic aldehydes can be used in this synthesis, leading to a diverse range of functionalized imidazole-phenanthroline ligands.

Table 1: Examples of Synthesized Imidazo[4,5-f] Current time information in Bangalore, IN.researchgate.netphenanthroline Derivatives

| Aldehyde Reactant | Resulting Imidazole Substituent (R) | Reference |

|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | 2-Hydroxy-4-methoxyphenyl | researchgate.net |

| p-Methylbenzaldehyde | p-Tolyl | researchgate.net |

| 2,4,6-Trimethoxybenzaldehyde | 2,4,6-Trimethoxyphenyl | researchgate.net |

| 4-Fluorobenzaldehyde | 4-Fluorophenyl | researchgate.net |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | researchgate.net |

Design and Synthesis of Schiff Base Ligands from this compound

Schiff base ligands, characterized by the imine (-C=N-) functional group, are readily synthesized from aldehydes and primary amines. They are of paramount importance in coordination chemistry due to their structural versatility and ability to form stable metal complexes.

Condensation Reactions with Primary Amines

The formation of a Schiff base from this compound involves a nucleophilic addition-elimination reaction with a primary amine (R-NH₂). The reaction is typically catalyzed by a small amount of acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable imine product. While literature specifically detailing this reaction for the 5-carbaldehyde isomer is sparse, the methodology is well-established for other phenanthroline aldehydes, such as 1,10-phenanthroline-2,9-dicarbaldehyde. researchgate.net The reaction is broadly applicable and allows for the introduction of a wide array of functional groups (R) onto the phenanthroline scaffold, depending on the chosen primary amine.

Formation of Sulfur-Containing Schiff Bases and their Characterization

The reaction of this compound with sulfur-containing primary amines, such as thiosemicarbazide, S-alkyl/aryl dithiocarbazates, or 2-mercaptoaniline, yields Schiff bases with both "hard" nitrogen and "soft" sulfur donor atoms. researchgate.netscirp.org These N,S-donor ligands are of particular interest for their ability to coordinate with a variety of metal ions and for their potential biological activities.

The synthesis follows the general condensation pathway, often carried out by refluxing the reactants in an alcoholic solvent, sometimes with acid catalysis to improve yields. researchgate.net The resulting sulfur-containing Schiff bases are typically characterized using spectroscopic methods like IR, NMR, and mass spectrometry. For instance, studies on the related 1,10-phenanthroline-2,9-dicarboxaldehyde have shown successful condensation with various sulfur-containing amines. scirp.orgresearchgate.net

Table 2: Illustrative Examples of Sulfur-Containing Schiff Bases from a Related Phenanthroline Aldehyde

| Aldehyde | Sulfur-Containing Amine | Resulting Schiff Base | Reference |

|---|---|---|---|

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | Thiosemicarbazide | Bis(thiosemicarbazone) derivative | researchgate.net |

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | S-Benzyldithiocarbazate (SBDTC) | Bis(S-benzyldithiocarbazate) derivative | scirp.org |

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | S-Methyldithiocarbazate (SMDTC) | Bis(S-methyldithiocarbazate) derivative | scirp.org |

Regioselective Functionalization Approaches for the 1,10-Phenanthroline Core at C5-Position

The direct functionalization of the 1,10-phenanthroline ring at the C5 position is a key challenge in tailoring the properties of this important ligand scaffold. The electron-deficient nature of the pyridine (B92270) rings makes electrophilic substitution difficult. Therefore, regioselective strategies often rely on an oxidative approach.

A primary method for functionalizing the 5- and 6-positions is the direct oxidation of 1,10-phenanthroline using a potent mixture of concentrated sulfuric acid, concentrated nitric acid, and potassium bromide. This reaction proceeds at elevated temperatures to yield 1,10-phenanthroline-5,6-dione , a crucial precursor for many other derivatives, including the imidazole-fused systems mentioned previously. chemicalbook.com The dione can be isolated in good yields, providing a reliable entry point to C5/C6-disubstituted phenanthrolines. chemicalbook.comrsc.org

Another key strategy is the halogenation of the phenanthroline core. For example, 5,6-dibromo-1,10-phenanthroline can be synthesized and serves as a versatile intermediate for further transformations, such as cross-coupling reactions or polymerization. rsc.orgnih.gov

The synthesis of This compound itself is the ultimate outcome of a C5-regioselective functionalization strategy. A plausible synthetic route, as depicted in some studies, involves starting with a pre-functionalized phenanthroline, such as 5-nitro-1,10-phenanthroline (B1664666) or 5-bromo-1,10-phenanthroline. researchgate.net The nitro group can be reduced to an amine, which can then be converted to other functionalities, or a bromo group can be substituted. For instance, a methyl group could be introduced at the C5 position and subsequently oxidized to the carbaldehyde. The synthesis of related C5-substituted compounds, such as N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide, begins with 5-amino-1,10-phenanthroline, which is derived from the reduction of 5-nitro-1,10-phenanthroline, highlighting the importance of nitration as an initial step for C5 functionalization. nih.gov

Coordination Chemistry of 1,10 Phenanthroline 5 Carbaldehyde and Its Derivatives

Fundamental Principles of Metal Chelation by 1,10-Phenanthroline-5-carbaldehyde

This compound's ability to form stable complexes with metal ions is rooted in the fundamental principles of coordination chemistry. The two nitrogen atoms of the phenanthroline ring system act as a bidentate ligand, forming a stable five-membered ring with a central metal ion. researchgate.net This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

Synthesis and Structural Characterization of Metal Complexes

Transition Metal Complexes (e.g., Ru(II), Ir(III), Zn(II), Cu(I), Fe(II), Co(II), Ni(II), Pd(II))

A wide range of transition metal complexes with 1,10-phenanthroline (B135089) and its derivatives have been synthesized and studied. wikipedia.orgnih.gov The specific properties of these complexes are highly dependent on the nature of the metal ion, its oxidation state, and the coordination environment.

Ruthenium(II) and Iridium(III) Complexes: These d6 metal complexes are of particular interest due to their rich photophysical and electrochemical properties. chim.it They often exhibit strong luminescence and can be designed to have specific light-emitting characteristics.

Zinc(II) Complexes: As a d10 metal ion, Zn(II) complexes are typically diamagnetic and colorless unless the ligand itself is chromophoric. The coordination of 1,10-phenanthroline to zinc is well-established, and the aldehyde functionality allows for further reactions. nih.gov

Copper(I) Complexes: Copper(I) forms luminescent complexes with phenanthroline ligands, such as [Cu(phen)2]+. wikipedia.org

Iron(II), Cobalt(II), and Nickel(II) Complexes: These first-row transition metals form a variety of complexes with phenanthroline derivatives. researchgate.net The well-known [Fe(phen)3]2+ complex, known as ferroin (B110374), is a classic example of a intensely colored complex used in analytical chemistry. wikipedia.org Complexes of Co(II) and Ni(II) with phenanthroline derivatives have also been synthesized and characterized. researchgate.net

Palladium(II) Complexes: Palladium(II) complexes with phenanthroline ligands are often square planar and have been investigated for their catalytic and biological activities.

Table 1: Examples of Transition Metal Complexes with 1,10-Phenanthroline Derivatives

| Metal Ion | Example Complex | Key Features |

|---|---|---|

| Ru(II) | [Ru(phen)2(dppz)]2+ | Intercalates into DNA, exhibits 'light-switch' effect. wikipedia.org |

| Fe(II) | [Fe(phen)3]2+ (Ferroin) | Intense red color, used as a redox indicator. wikipedia.org |

| Ni(II) | [Ni(phen)3]2+ | Pink complex, resolved into its Δ and Λ isomers. wikipedia.org |

| Cu(I) | [Cu(phen)2]+ | Luminescent. wikipedia.org |

| Zn(II) | [Zn(phen)Cl2] | Tetrahedral geometry. |

Rare-Earth Metal Coordination Chemistry

The coordination chemistry of this compound extends to rare-earth metals. These complexes are of interest for their unique luminescent properties, which arise from f-f electronic transitions. The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the rare-earth metal ion, which then emits at its characteristic wavelength. The aldehyde group can be further functionalized to tune the solubility and other properties of these luminescent probes.

Ligand Design Principles and the Impact on Complex Stability and Geometry

The design of the ligand plays a crucial role in determining the stability and geometry of the resulting metal complexes. wikipedia.org For 1,10-phenanthroline-based ligands, several factors are important:

Steric Hindrance: Introducing bulky substituents near the coordinating nitrogen atoms can influence the coordination number and geometry of the metal complex. For example, substituents at the 2 and 9 positions can prevent the formation of tris-chelate octahedral complexes and favor the formation of bis- or mono-chelate complexes with different geometries. wikipedia.org

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenanthroline ring can alter the pKa of the ligand and the stability of the metal complexes. mdpi.com The aldehyde group in this compound is an electron-withdrawing group, which can affect the electron density on the nitrogen atoms and influence the metal-ligand bond strength.

Pre-organization: Incorporating the phenanthroline unit into a larger, more rigid macrocyclic or acyclic structure can pre-organize the donor atoms for metal ion binding, leading to enhanced stability and selectivity. uark.edu

Structural and Electronic Properties of Metal-Phenanthroline-5-carbaldehyde Complexes

The structural and electronic properties of these complexes are intimately linked. The geometry of the complex, as determined by X-ray crystallography, provides a framework for understanding its electronic behavior, which can be probed by spectroscopic and computational methods.

Molecular Geometries and Crystallographic Analyses

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of metal complexes. Crystallographic analyses of metal-phenanthroline complexes have revealed a variety of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the ligands. chim.itnih.gov

In a study of the interaction of 1,10-phenanthroline with the zinc metalloproteinase thermolysin, crystallographic analysis showed that the phenanthroline molecule chelates the active site Zn2+ ion. nih.gov This study also revealed that multiple phenanthroline molecules can bind to the protein surface through π-π stacking interactions with aromatic amino acid residues. nih.gov

Table 2: Crystallographic Data for a Representative Metal-Phenanthroline Complex

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P212121 | nih.gov |

| a (Å) | 60.1 | nih.gov |

| b (Å) | 155.4 | nih.gov |

| c (Å) | 82.3 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

Data for thermolysin in the presence of 1,10-phenanthroline.

Electronic Structures, Redox Behavior, and Orbital Interactions

The coordination chemistry of this compound and its derivatives is deeply rooted in their sophisticated electronic structures, which dictate their redox properties and the nature of their orbital interactions with metal centers. The inherent features of the phenanthroline core, combined with the influence of substituents, give rise to a rich and tunable electrochemical and photophysical profile.

Electronic Structures

The fundamental electronic framework of 1,10-phenanthroline (phen) is a rigid, planar, and aromatic system characterized by a delocalized π-electron cloud. researchgate.net This planarity and conjugated π-system are crucial for its strong metal-chelating ability and its capacity to engage in π-π stacking interactions, which can stabilize supramolecular assemblies. researchgate.net The phenanthroline ligand is known as a π-acceptor or π-acidic ligand, meaning it can accept electron density from metal d-orbitals into its own low-lying π* orbitals. researchgate.net

The introduction of a carbaldehyde (-CHO) group at the 5-position, creating this compound, further modulates this electronic structure. The aldehyde group is electron-withdrawing, which enhances the π-acidity of the ligand. This increased ability to accept electron density can stabilize metals in lower oxidation states within a complex. Conversely, electron-donating groups, such as amino groups, can decrease the π-acidity. For instance, studies on 5-amino-1,10-phenanthroline highlight its utility as a redox mediator. nih.gov The electronic effects of different substituents are critical; for example, the strongly electron-withdrawing nitro group (-NO₂) in 5-nitro-1,10-phenanthroline (B1664666) enhances the ligand's capacity to stabilize metals in higher oxidation states.

Computational methods, such as Density Functional Theory (DFT), have been employed to model the electron density distribution in substituted phenanthrolines, providing insights that guide synthetic design and help understand their reactivity and spectroelectrochemical properties. researchgate.net

Redox Behavior

The redox behavior of 1,10-phenanthroline derivatives is a key feature of their chemistry. The parent 1,10-phenanthroline ligand itself has a very high electro-oxidation potential (>2 V vs. Ag/AgCl), making it difficult to oxidize in aqueous media. nih.gov However, it can be unexpectedly oxidized to the highly redox-active 1,10-phenanthroline-5,6-dione (B1662461) when adsorbed on a multiwalled carbon nanotube surface. nih.gov

This dione (B5365651) derivative is particularly notable for its rich and pH-sensitive electrochemistry. researchgate.net Its redox potentials are strongly dependent on proton concentration, typically in the range of -0.3 V to 0.4 V versus a saturated calomel (B162337) reference electrode (SCE). researchgate.net The reduction of 1,10-phenanthroline-5,6-dione is a multi-step process, proceeding from the quinone species to a semiquinone radical anion and then to the fully reduced dianion. researchgate.netrsc.org The specific pathway is pH-dependent:

At pH < 4, the reduction involves a two-electron, three-proton (2e⁻/3H⁺) process. researchgate.net

At pH > 4, the reduction proceeds via a two-electron, two-proton (2e⁻/2H⁺) mechanism. researchgate.net

Upon coordination to a metal ion, the quinone-based redox properties of the 1,10-phenanthroline-5,6-dione ligand are retained. researchgate.net Complexation with transition metals can significantly increase the catalytic turnover frequency for redox processes compared to the uncomplexed ligand. rsc.org

The nature of the substituent at the 5-position significantly influences the redox-mediating capabilities of the phenanthroline derivative. A comparative study of various 5-substituted derivatives as mediators for glucose oxidase revealed distinct differences in activity.

| Compound | Substituent | Relative Mediator Activity | Reference |

|---|---|---|---|

| 5-amino-1,10-phenanthroline (5AP) | Amino (-NH₂) | High | nih.gov |

| 5,6-diamino-1,10-phenanthroline (56DAP) | Amino (-NH₂) | High | nih.gov |

| 5-nitro-1,10-phenanthroline (5NP) | Nitro (-NO₂) | Low (approx. 4x lower than 5AP) | nih.gov |

This data clearly shows that derivatives with electron-donating amino groups are more effective redox mediators for this specific enzyme system than the derivative with a strongly electron-withdrawing nitro group. nih.gov

Orbital Interactions

The formation of coordination complexes with this compound and its derivatives involves specific orbital interactions. The primary interaction is the formation of a σ-bond through the donation of the lone pair of electrons from each of the two nitrogen atoms into empty orbitals on the metal center, forming a stable five-membered chelate ring. researchgate.net

A second crucial interaction is π-backbonding. In this process, electron density from the metal's d-orbitals is donated back into the ligand's empty, low-energy π* orbitals. This interaction is particularly significant for phenanthroline ligands due to their π-acidic nature. researchgate.net The presence of an electron-withdrawing aldehyde group enhances this π-accepting capability, strengthening the metal-ligand bond and influencing the electronic properties of the resulting complex.

Studies on phenanthroline derivatives functionalized with other redox-active units, such as phenothiazine (B1677639), reveal more complex orbital interactions. researchgate.net In these systems, the phenothiazine substituents can act as electronically isolated redox centers. researchgate.net Upon the first oxidation, a reversible color change is observed, which is attributed to the formation of a phenothiazine radical cation, while the phenanthroline core remains largely unaffected. researchgate.net This indicates that the electronic communication between the substituent's redox orbitals and the primary phenanthroline π-system can be limited, allowing for the design of multifunctional molecules where different parts of the ligand can engage in distinct redox processes. researchgate.net

Photophysical and Spectroscopic Investigations of 1,10 Phenanthroline 5 Carbaldehyde Systems

Luminescence and Fluorescence Properties of 1,10-Phenanthroline-5-carbaldehyde and its Metal Complexes

1,10-Phenanthroline (B135089) itself is a weakly fluorescent molecule. rsc.org However, its derivatives and particularly its metal complexes can exhibit intense luminescence. rsc.orgresearchgate.net The versatility of the 1,10-phenanthroline framework allows for its functionalization, which in turn modulates the photophysical behavior of the resulting molecules and their metal complexes. researchgate.net

Metal complexes of 1,10-phenanthroline derivatives are particularly noteworthy for their luminescent properties. rsc.org For instance, ruthenium(II) tris-1,10-phenanthroline complexes have been extensively studied, with quantum yields ranging from 0.019 to 0.403 in solution. rsc.org The highest quantum yields in this series were observed for complexes with aryl group substitutions at the 4,7-positions. rsc.org When incorporated into a poly(vinyl chloride) film, the quantum yields of these ruthenium complexes can be even higher, reaching values between 0.40 and 0.75. rsc.org

The luminescence of these complexes is often derived from metal-to-ligand charge-transfer (MLCT) excited states. researchgate.netnih.gov For example, bis(2,9-dimethyl-1,10-phenanthroline)copper(I) displays a broad, structureless emission in dichloromethane (B109758) at room temperature, peaking at 730 nm, which is attributed to an MLCT excited state. researchgate.net Similarly, fac-[Mn(CO)3(phen)(Imidazole)] complexes show emission that can be characterized as either MLCT or π-π* in nature, depending on the substituent on the imidazole (B134444) ligand. nih.gov

The formation of charge-transfer complexes between 1,10-phenanthroline derivatives and other molecules can also lead to distinct fluorescence properties. For example, a charge-transfer complex of 1,10-phenanthroline monohydrate with 1,3-dinitrobenzene (B52904) has been synthesized and characterized. cibtech.org

A fluorescent probe for cysteine detection was developed using a complex of 1,10-phenanthroline carboxaldehyde and cobalt, which showed enhanced fluorescence at 603 nm in the presence of cysteine. researchgate.net

Table 1: Luminescence Data for Selected 1,10-Phenanthroline Complexes

| Complex | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Medium | Reference |

| [Ru(phen)3]2+ derivatives | Varies | 0.019 - 0.403 | EtOH–MeOH | rsc.org |

| [Ru(phen)3]2+ derivatives | Varies | 0.40 - 0.75 | Poly(vinyl chloride) film | rsc.org |

| [Cu(2,9-dimethyl-1,10-phen)2]+ | 730 | ~2 x 10-4 | CH2Cl2 | researchgate.net |

| fac-[Mn(CO)3(phen)(Im-H)]+ | Broad, structureless | - | Room Temp | nih.gov |

| fac-[Mn(CO)3(phen)(Im-Metro)]+ | Highly structured | - | Room Temp | nih.gov |

| Cobalt-1,10-phenanthroline carboxaldehyde | 603 | - | In presence of Cysteine | researchgate.net |

Absorption Spectroscopy and Electronic Transitions Analysis

The electronic absorption spectra of 1,10-phenanthroline and its derivatives are characterized by transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) bands in their metal complexes. nih.govresearchgate.net The absorption spectrum of 1,10-phenanthroline itself shows distinct bands that can be analyzed to understand its electronic structure. researchgate.net

In metal complexes, the absorption spectra reveal visible transitions that are attributed to MLCT. researchgate.net For example, in fac-[Mn(CO)3(phen)(Imidazole)] complexes, both intraligand and MLCT transitions are observed and are sensitive to the nature of the substituent on the imidazole ligand. nih.gov Similarly, in an iron(II) complex with a tetrathiafulvalene-functionalized dipyridophenazine ligand and two 1,10-phenanthroline ligands, excitation into the MLCT bands results in the population of a high-spin state of iron(II). unige.ch

The absorption spectrum of 5-amino-1,10-phenanthroline shows a major electronic transition around 280 nm and another peak at 340 nm. researchgate.net Upon covalent attachment to a silica (B1680970) matrix to form Phen-Si, a blue shift of the major transition to 265 nm and the disappearance of the 340 nm peak are observed. researchgate.net Further complexation with Eu3+ ions leads to a red shift of this band to 276 nm, indicating the formation of the complex. researchgate.net

Spectrophotometric studies of 5-amino-1,10-phenanthroline in aqueous media have been used to determine its acidity constants, with the UV absorptivity coefficients suggesting that the initial protonation occurs on the nitrogen atoms of the phenanthroline ring. nih.gov

Table 2: Key Absorption Data for 1,10-Phenanthroline Derivatives

| Compound | Absorption Max (nm) | Notes | Reference |

| 1,10-Phenanthroline | >240 | Calculated spectrum | researchgate.net |

| Alkyne functionalized 1,10-phenanthroline | - | Experimental spectrum in acetonitrile | researchgate.net |

| 5-amino-1,10-phenanthroline | 280, 340 | - | researchgate.net |

| Phen-Si (silica-grafted 5-amino-1,10-phenanthroline) | 265 | Blue shift observed | researchgate.net |

| Phen-Si-Eu3+ complex | 276 | Red shift upon complexation | researchgate.net |

| [Fe(phen)2(TTF-dppz)]2+ | - | Fe(II)→phen 1MLCT absorption band | unige.ch |

Time-Resolved Luminescence Spectroscopy (TRES)

Time-resolved luminescence spectroscopy (TRES) is a powerful technique for investigating the dynamics of excited states. nih.gov For complexes of 1,10-phenanthroline, TRES can provide insights into the lifetimes of emissive states and the processes that occur following photoexcitation.

For instance, the emission lifetime of bis(2,9-dimethyl-1,10-phenanthroline)copper(I) in dichloromethane at room temperature was measured to be 54 ± 10 ns. researchgate.net In the case of an iron(II) complex, [Fe(phen)2(TTF-dppz)]2+, transient absorption spectroscopy, a related technique, revealed that excitation into the MLCT bands leads to a high-spin iron(II) state with a lifetime of approximately 1.5 ns in dichloromethane at room temperature. unige.ch An intraligand charge transfer state in the same complex was found to have a much shorter lifetime of 38 ps. unige.ch

The decay of excited states in these systems can occur through various pathways, including radiative and non-radiative processes. In some cases, the initially populated MLCT state can decay to other excited states, such as a high-spin state in iron complexes, with intersystem crossing times that are often very fast, on the order of femtoseconds to picoseconds. unige.ch

Influence of Substituents and Coordination Environment on Photophysical Behavior

The photophysical properties of 1,10-phenanthroline systems are highly sensitive to the nature and position of substituents on the phenanthroline ring and the coordination environment around the metal center in its complexes. researchgate.netresearchgate.netnih.gov

Introducing different substituents onto the 1,10-phenanthroline ligand can significantly alter the electronic and photophysical properties of both the free ligand and its metal complexes. researchgate.netdntb.gov.uanih.gov For example, in a series of [Cu(2,9-(X)2-phen)2]+ complexes, where X represents different substituents (H, F, Cl, Br, I, Me, CN), theoretical studies have shown that the substituents have a significant, ligand-dependent effect on the energy barriers for the formation of flattened conformers in the excited state. dntb.gov.uanih.gov

In fac-[Mn(CO)3(phen)(Imidazole)] complexes, the substituent on the imidazole ligand dictates the nature of the emission. nih.gov Electron-donating or electron-withdrawing groups influence whether the emission is a broad, structureless MLCT band or a highly structured π-π* emission. nih.gov For ruthenium(II) tris-1,10-phenanthroline complexes, substituting the 4,7-positions with aryl groups leads to the highest luminescent quantum yields. rsc.org

The coordination environment, including the type of metal ion and the presence of other ligands (coligands), plays a crucial role in determining the structure and photophysical properties of 1,10-phenanthroline complexes. epa.gov The coordination behavior of 5,6-substituted 1,10-phenanthroline derivatives in lead(II) complexes, for example, shows diverse structural outcomes depending on the coligands present. epa.gov

The complexation of 1,10-phenanthroline-5,6-dione (B1662461) with transition metals was found to significantly increase the catalytic turnover frequency in certain reactions compared to the uncomplexed ligand. rsc.org

Energy Transfer and Charge Transfer Processes within Complexes

Energy transfer and charge transfer are fundamental processes that govern the photophysical behavior of 1,10-phenanthroline complexes. nih.gov

Charge transfer (CT) interactions are a key feature of many 1,10-phenanthroline systems. These can be intramolecular, as in metal-to-ligand charge transfer (MLCT), or intermolecular, in the formation of CT complexes with other molecules. researchgate.net The formation of a CT complex between 1,10-phenanthroline and p-Nitrophenol has been studied, demonstrating a 1:1 molecular complex where the phenanthroline acts as a donor. The excited state of such complexes can be readily accessed by direct excitation into the charge transfer band.

In some iron complexes, ligand-to-metal charge transfer (LMCT) occurs upon photoexcitation, leading to excited states with lifetimes in the picosecond range. nih.gov These excited states can feature a ligand-based, mixed-valence system and show intense intervalence charge transfer bands in the near-infrared region. nih.gov

Energy transfer processes can also occur within these complex systems. For example, in transient absorption spectroscopy studies of an iron(II) complex, it was observed that an intraligand charge transfer state could be populated. unige.ch The study of photoinduced intervalence charge transfers (PIIVCT) in various metal complexes provides a tool to understand electron transfer and the shape of potential energy surfaces in the excited state. nih.gov

Applications in Catalysis and Advanced Materials Science

Catalytic Applications of Metal-Phenanthroline-5-carbaldehyde Complexes

The ability of the phenanthroline moiety to form stable complexes with a wide array of metal ions is central to its catalytic applications. The aldehyde group at the 5-position provides a handle for further functionalization or immobilization, enhancing the versatility of the resulting metal complexes as catalysts.

Metal complexes incorporating the 1,10-phenanthroline (B135089) framework are prominent in the field of electrocatalysis, driving key chemical transformations for energy conversion and storage. researchgate.net These complexes are instrumental in reactions such as the oxygen reduction reaction (ORR), carbon dioxide (CO₂) reduction, and the hydrogen evolution reaction (HER). researchgate.netnih.gov

Oxygen Reduction Reaction (ORR): The ORR is a critical reaction in fuel cells. Metal complexes of 1,10-phenanthroline and its derivatives have been extensively studied as catalysts for this process. nih.govrsc.org For instance, cobalt(II) complexes supported on reduced graphene oxide have demonstrated the ability to catalyze the ORR through an efficient four-electron reduction pathway from oxygen to water. rsc.orgresearchgate.net The electronic properties of the phenanthroline ligand, which can be tuned by substituents like the carbaldehyde group, influence the catalytic activity of the central metal ion. rsc.org Similarly, mononuclear copper complexes with substituted 1,10-phenanthroline ligands adsorbed on graphite (B72142) electrodes act as effective electrocatalysts for the 4-electron reduction of O₂ to H₂O. acs.org The immobilization of phenanthroline on an electrode surface, which can be facilitated by the aldehyde group, allows for the in-situ formation of active copper complexes that catalyze the ORR. nih.gov

Carbon Dioxide Reduction: The electrochemical reduction of CO₂ into valuable chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions. researchgate.net Copper phenanthroline complexes have emerged as effective pre-catalysts for the selective reduction of CO₂ to C₂ products like ethylene (B1197577) and ethanol. rsc.org The structure of the phenanthroline ligand and the coordination environment of the copper ion can tune the selectivity of the reaction, demonstrating the potential for designing highly specific catalysts based on the 1,10-phenanthroline-5-carbaldehyde scaffold. rsc.org

Hydrogen Evolution Reaction (HER): The production of hydrogen through water splitting is a key component of a future hydrogen economy. Transition metal complexes based on the 1,10-phenanthroline ligand, including those with iron, nickel, and cobalt, have been investigated as electrocatalysts for the HER. researchgate.net These complexes can lower the overpotential required for the reduction of protons to hydrogen, making the process more energy-efficient. researchgate.net The stability and electronic properties of these phenanthroline-based catalysts make them promising candidates for use in fuel cells and other hydrogen production technologies. researchgate.net

Beyond electrocatalysis, metal-phenanthroline complexes are valuable in synthetic organic chemistry. The unique steric and electronic environment provided by the phenanthroline ligand can be leveraged to control the reactivity and selectivity of various organic reactions.

Alkylation of Indoles: The Friedel-Crafts alkylation of indoles is a fundamental method for synthesizing biologically active and pharmaceutically relevant molecules. nih.gov While specific examples using this compound are not prevalent, the broader class of phenanthroline-containing ligands is employed in such transformations. For example, palladium(II) complexes are used to mediate the C2-selective alkylation of indoles. rsc.org The design of chiral ligands based on scaffolds like phenanthroline is crucial for achieving high enantioselectivity in these reactions. nih.gov The aldehyde functionality on this compound offers a potential route to anchor these catalytic complexes to solid supports, facilitating catalyst recovery and reuse.

Materials Science Applications

The rigid structure and chelating properties of this compound make it an excellent component for the construction of advanced materials with tailored functions. chemicalbook.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional ligands like 1,10-phenanthroline and its derivatives can impart specific catalytic or photophysical properties to the resulting MOF. chemicalbook.comacs.org

Functional MOFs: 1,10-Phenanthroline-based ligands have been used to construct MOFs with applications in gas adsorption, separation, and catalysis. chemicalbook.com Iron-phenanthroline-based MOFs, for instance, have been shown to be robust and highly porous materials that can catalyze challenging C-H amination reactions with high activity and recyclability. rsc.org The aldehyde group of this compound can serve as a reactive site for post-synthetic modification within the MOF, allowing for the introduction of further functionalities. Zinc-based MOFs constructed with 1,10-phenanthroline and dicarboxylic acid ligands have been synthesized and studied for their electrochemiluminescence properties. acs.org

The photophysical properties of 1,10-phenanthroline make it a valuable component in the design of materials that interact with light. chemicalbook.com

Photosensitizers and Photoelectric Conversion: As an excellent photosensitizer, 1,10-phenanthroline and its derivatives are used in the study of photochemical reactions. chemicalbook.com When integrated into materials, they can facilitate light absorption and energy transfer processes, which are crucial for applications in photocatalysis and photoelectric devices. chemicalbook.com The aldehyde group can be used to covalently link the phenanthroline unit to other molecules or polymer backbones, creating sophisticated photosensitive systems.

The rigid and planar structure of 1,10-phenanthroline contributes to its utility in luminescent materials and devices like Organic Light-Emitting Diodes (OLEDs). nih.govchemscene.com

Luminescent Properties: The inherent, albeit weak, fluorescence of 1,10-phenanthroline can be significantly enhanced and tuned through chemical modification and complexation with metal ions. nih.gov Its derivatives are used to create a wide range of luminescent molecules and coordination compounds with transition metals (like Ru(II), Pt(II), Cu(I)) and rare-earth cations (like Eu(III), Tb(III)). nih.gov

OLED Applications: Phenanthroline derivatives are used as emitting materials in OLEDs. nih.gov For example, a blue-emitting material based on a complex phenanthroline derivative has been synthesized and incorporated into an OLED device, demonstrating its potential for high-efficiency light emission. nih.gov The aldehyde group of this compound provides a versatile synthetic handle for creating novel and complex phenanthroline-based structures for advanced OLED applications. chemscene.comgoogle.com

Research Findings on Phenanthroline Derivatives in Catalysis and Materials

| Application Area | Phenanthroline Derivative/Complex | Key Finding | Reference |

|---|---|---|---|

| Electrocatalysis (ORR) | Cobalt(II)-1,10-phenanthroline on reduced graphene oxide | Catalyzes the ORR via a highly efficient four-electron reduction pathway. | rsc.org |

| Electrocatalysis (ORR) | Mononuclear Cu(phen) on graphite electrode | Acts as an electrocatalyst for the 4-electron reduction of O₂ to H₂O. | acs.org |

| Electrocatalysis (CO₂ Reduction) | Copper phenanthroline complexes | Promotes the selective production of ethylene with high faradaic efficiency. | rsc.org |

| Electrocatalysis (HER) | Transition metal (Fe, Ni, Co) complexes of 1,10-phenanthroline | Reduces the overpotential for the hydrogen evolution reaction. | researchgate.net |

| Materials Science (MOFs) | Fe-phenanthroline-based MOF | Serves as a highly active and recyclable catalyst for C–H amination reactions. | rsc.org |

| Materials Science (OLEDs) | 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] rsc.orgchemscene.comphenanthroline | Functions as a blue emitter in an OLED with a luminous efficiency of 1.45 cd/A. | nih.gov |

Exploration of Magnetic Properties in Polymeric Metal Complexes

The investigation into the magnetic properties of polymeric metal complexes incorporating 1,10-phenanthroline-based ligands is a significant area of materials science. While specific detailed studies on polymeric complexes of this compound are not extensively documented in publicly available research, the broader family of 1,10-phenanthroline-containing coordination polymers offers insights into the potential magnetic behaviors that could be anticipated. The introduction of a reactive aldehyde group at the 5-position of the phenanthroline ring provides a versatile handle for the synthesis of novel polymeric materials, particularly through the formation of Schiff base ligands. The magnetic properties of such polymers are intrinsically linked to the choice of metal ions, the coordination geometry, and the efficiency of the magnetic exchange pathways mediated by the bridging ligands.

The magnetic behavior of polynuclear complexes is largely dictated by the nature of the exchange coupling between paramagnetic metal centers. lucp.net This interaction, which can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (resulting in an antiparallel alignment), is influenced by several factors including the distance between metal ions, the bridging angles, and the nature of the bridging ligands themselves. lucp.net For instance, in polynuclear complexes of first-row transition metals, ligands such as phenol-based Schiff bases are often employed to create bridged structures where magnetic interactions can be studied. lucp.net

In the context of polymeric structures, 1,10-phenanthroline and its derivatives are known to form stable complexes with a variety of metal ions. The resulting materials can exhibit a range of magnetic phenomena. For example, studies on nickel(II) β-ketoiminate complexes with 1,10-phenanthroline adducts have shown varied stereochemistries, from square-planar to octahedral, which in turn affects their magnetic moments. researchgate.net The magnetic susceptibility measurements of such complexes help in elucidating the electronic structure and the nature of the magnetic coupling.

While direct experimental data for polymeric complexes of this compound is scarce, the general principles of magneto-structural correlations in coordination polymers can be applied. The table below summarizes the key factors influencing the magnetic properties of such hypothetical polymeric materials.

Table 1: Factors Influencing Magnetic Properties of 1,10-Phenanthroline-Based Polymeric Metal Complexes

| Factor | Description | Potential Impact on Magnetic Properties |

| Metal Ion | The choice of transition metal ion (e.g., Cu(II), Ni(II), Co(II), Fe(II), Mn(II)) with its specific number of unpaired d-electrons. | Determines the intrinsic magnetic moment of the individual metal centers and their susceptibility to magnetic coupling. |

| Coordination Geometry | The arrangement of ligands around the metal center (e.g., octahedral, tetrahedral, square planar). | Influences the crystal field splitting of the d-orbitals, which can affect the spin state of the metal ion and the pathways for magnetic exchange. |

| Bridging Ligand | The nature of the ligand connecting the metal centers, in this case, a Schiff base derived from this compound. | The length, flexibility, and electronic structure of the bridging ligand dictate the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic coupling. |

| Inter-chain Interactions | The magnetic interactions between adjacent polymer chains in the solid state. | Can lead to long-range magnetic ordering (e.g., antiferromagnetism, ferromagnetism, or ferrimagnetism) at low temperatures. |

Further research focusing on the synthesis and magnetic characterization of polymeric metal complexes specifically derived from this compound is necessary to fully elucidate their magnetic properties and potential applications in advanced materials science. Such studies would involve temperature-dependent magnetic susceptibility measurements and detailed structural analysis to establish magneto-structural correlations.

Research on Chemical Sensing and Molecular Recognition

Design Principles for 1,10-Phenanthroline-5-carbaldehyde Based Chemosensors

The design of chemosensors based on this compound revolves around the strategic integration of a recognition unit (the phenanthroline moiety) and a signaling unit. The phenanthroline core serves as an excellent ligand for a variety of metal ions due to the presence of two nitrogen atoms in a rigid, planar structure, which are ideally positioned for chelation. researchgate.net The aldehyde group at the 5-position provides a reactive site for further chemical modification, allowing for the attachment of fluorophores or other signaling moieties.

A key design principle involves creating a system where the binding of a target analyte to the phenanthroline receptor induces a measurable change in the signaling unit. This change can manifest as an alteration in fluorescence intensity, a shift in absorption or emission wavelengths, or a colorimetric response. researchgate.netresearchgate.net The modular nature of these sensors allows for fine-tuning of their properties by modifying either the phenanthroline backbone or the attached signaling group to achieve selectivity for specific analytes. researchgate.net For instance, derivatization at various positions on the phenanthroline ring can lead to ligands with tailored affinities for different cations and anions. researchgate.net

Selective Detection of Specific Metal Ions

Chemosensors derived from this compound have demonstrated remarkable selectivity in the detection of various metal ions. The inherent affinity of the phenanthroline unit for transition metals makes it a valuable component in sensors for ions such as Fe(II), Cu(II), Ni(II), and Co(II). nih.govresearchgate.net

| Metal Ion | Detection Method | Key Findings |

| Fe(II) | Spectrophotometry, Fluorescence Quenching | 1,10-phenanthroline (B135089) forms a stable, non-fluorescent complex with Fe(II), leading to a "turn-off" fluorescence response. researchgate.netnih.gov This method is highly sensitive, with detection limits reaching the micromolar and even nanomolar range. researchgate.netnih.gov |

| Cu(II) | Colorimetry, Fluorescence Quenching | Sensors based on 1,10-phenanthroline derivatives can exhibit a color change or fluorescence quenching upon binding with Cu(II). researchgate.net Functionalized mesoporous carbon with 1,10-phenanthroline shows high affinity for Cu(II) capture. nih.gov |

| Ni(II) & Co(II) | Solid Phase Extraction, Fluorescence | 1,10-phenanthroline adsorbed on silica (B1680970) gel can be used for the preconcentration and determination of Ni(II) and Co(II). researchgate.net A fluorescent probe using this compound and cobalt has been developed for cysteine detection. cdnsciencepub.com |

| Hg(II) | Fluorescence Quenching | While not as common as for other ions, phenanthroline-based sensors have been developed for Hg(II) detection, often relying on a fluorescence quenching mechanism. researchgate.net |

| Mg(II) | Theoretical Studies | Computational studies have investigated the complexation of 1,10-phenanthroline with magnesium compounds, which is relevant for understanding its behavior in certain chemical reactions. researchgate.net |

Fluorescence-Based Sensing Mechanisms

The operation of many this compound based chemosensors is underpinned by sophisticated fluorescence mechanisms. These mechanisms govern how the sensor's light emission properties change upon interaction with an analyte.

Photoinduced Electron Transfer (PET): PET is a primary mechanism employed in these sensors. wikipedia.orgrsc.org In a typical PET sensor, the system consists of a fluorophore, a spacer, and a receptor (the phenanthroline unit). In the "off" state (analyte absent), photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. nih.govalmacgroup.com When the analyte binds to the receptor, it lowers the receptor's energy level, making the PET process energetically unfavorable. This blockage of the quenching pathway results in a restoration of fluorescence, leading to a "turn-on" response. nih.govalmacgroup.com

Twisted Intramolecular Charge Transfer (TICT): TICT is another important photophysical process that can be harnessed for sensor design. rsc.orgrsc.org In TICT-based fluorophores, photoexcitation leads to the formation of an excited state where two parts of the molecule twist relative to each other, resulting in a charge-separated state. nih.gov This twisted state is often non-emissive or emits at a longer wavelength. The binding of an analyte can restrict this intramolecular rotation, preventing the formation of the non-emissive TICT state and thereby enhancing the fluorescence emission. researchgate.netnih.gov

Development of Supramolecular Architectures for Enhanced Molecular Recognition

The versatility of this compound extends to the construction of complex supramolecular architectures. These organized assemblies can lead to enhanced molecular recognition capabilities. By incorporating the phenanthroline unit into larger, well-defined structures, it is possible to create pre-organized binding sites that offer higher selectivity and affinity for target analytes.

For example, phenanthroline derivatives can be used to build metallo-supramolecular cages or polymers. These structures can encapsulate guest molecules or ions, providing a controlled environment for recognition and sensing. The aldehyde group of this compound is a key functional handle for covalently linking these units into larger assemblies.

Strategies for Improving Selectivity and Sensitivity in Sensing Platforms

Continuous research efforts are focused on enhancing the performance of this compound based sensing platforms. Several strategies are employed to improve their selectivity and sensitivity.

Biological and Biochemical Research Applications Mechanistic and Probe Development Focus

Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., DNA, RNA Cleavage)

The 1,10-phenanthroline (B135089) scaffold is a cornerstone in the design of artificial nucleases, primarily due to its ability to form stable complexes with metal ions, most notably copper. The resulting 1,10-phenanthroline-copper complex is a potent chemical nuclease that can induce the cleavage of DNA and RNA. nih.govnih.govresearchgate.neted.ac.uk The mechanism of cleavage involves the oxidative attack on the sugar-phosphate backbone of the nucleic acid.

Research has focused on targeting this nuclease activity to specific sequences. By covalently linking 1,10-phenanthroline to sequence-specific DNA-binding molecules like oligothymidylates, researchers have successfully directed the cleavage activity to predetermined sites on both single-stranded and double-stranded DNA. nih.gov For instance, an octathymidylate-phenanthroline conjugate was shown to target and cleave a complementary (dA)8 sequence within a larger DNA fragment. nih.gov The cleavage reaction, typically initiated by a reducing agent such as 3-mercaptopropionic acid, results in highly localized cuts on the DNA strand. nih.gov

Further studies have demonstrated that the orientation of binding and cleavage can be influenced by environmental factors and molecular structure. In the presence of high salt concentrations or spermine, a triple helix formation can occur, leading to cleavage on both sides of the target sequence on single-stranded DNA. nih.gov When targeting double-stranded DNA, the oligothymidylate-phenanthroline conjugate can bind in the major groove, forming a triple helix and inducing cleavage on both strands. nih.gov This ability to design molecules that selectively recognize and cleave specific DNA sequences is crucial for research in molecular biology and genetics. nih.gov The planar, rigid structure of the phenanthroline ring also allows it to act as an intercalating agent, further stabilizing its interaction with DNA. researchgate.neted.ac.uk

Investigation of Mechanisms for Modulating Metalloenzyme Activity and Metal-Dependent Biological Processes

1,10-Phenanthroline and its derivatives are widely used as tools to investigate the function of metalloenzymes due to their strong chelating properties. researchgate.netnih.gov By binding to the active site metal ion, they can act as potent inhibitors, providing insights into the enzyme's mechanism and biological role. nih.govrsc.org

A key area of this research is in combating antibiotic resistance. For example, carbapenemases, such as metallo-beta-lactamases (MBLs) produced by bacteria like Acinetobacter baumannii, are zinc-dependent enzymes that confer resistance to carbapenem (B1253116) antibiotics. nih.gov Studies have shown that 1,10-phenanthroline derivatives can effectively inhibit these enzymes, highlighting their potential as a basis for developing new antibacterial agents that could restore the efficacy of existing antibiotics. nih.gov

The inhibitory action of phenanthroline extends to other metalloenzymes, such as neutral proteases like thermolysin. nih.gov Furthermore, 1,10-phenanthroline has been identified as a rapid and potent inhibitor of the sumoylation pathway, a critical post-translational modification process. nih.gov It acts at an early stage, impeding the formation of the E1~SUMO thioester intermediate, which is essential for the subsequent conjugation of SUMO (Small Ubiquitin-like Modifier) to target proteins. nih.gov This discovery provides a powerful tool for studying the highly transient nature of SUMO modifications and their role in cellular processes. nih.gov

Researchers have also synthesized functionalized 1,10-phenanthroline complexes to model the active sites of hydrolytic metalloenzymes. rsc.org These models help elucidate the factors that govern catalytic activity, such as the role of the metal ion and the surrounding ligand environment in processes like ester hydrolysis. rsc.org

Research into Mitochondrial Function Disruption by Phenanthroline Derivatives

1,10-Phenanthroline serves as a significant research tool for studying mitochondrial dynamics and quality control. As a potent iron chelator, it can induce mitochondrial dysfunction. researchgate.netnih.gov Treatment of cells with 1,10-phenanthroline leads to pronounced mitochondrial fragmentation, a process dependent on the dynamin-related protein 1 (Drp1), which is a key component of the mitochondrial fission machinery. researchgate.netnih.gov

The mechanism of fragmentation involves the inhibition of OPA1 processing. OPA1 is a protein crucial for mitochondrial inner membrane fusion, and by preventing its activation, phenanthroline tips the balance of mitochondrial dynamics towards fission, resulting in a network of smaller, fragmented mitochondria. researchgate.net This excessive fragmentation and the resulting mitochondrial dysfunction act as a trigger for mitophagy, the selective autophagic clearance of damaged mitochondria. researchgate.netnih.gov Studies have shown that prolonged exposure to phenanthroline increases the removal of mitochondrial mass, a process that is dependent on autophagy-related genes like ATG5. nih.gov These findings demonstrate a clear link between the disruption of mitochondrial dynamics by phenanthroline and the activation of cellular quality control pathways like mitophagy. nih.gov

| Feature | Observation with 1,10-Phenanthroline | Implication |

| Mitochondrial Morphology | Induces high degree of fragmentation. researchgate.netnih.gov | Disruption of fusion/fission balance. |

| Key Protein Target | Prevents processing and activation of OPA1. researchgate.net | Impairs mitochondrial fusion. |

| Fission Machinery | Fragmentation is dependent on Drp1. researchgate.netnih.gov | Highlights the role of the fission process. |

| Cellular Response | Triggers mitophagy (mitochondrial clearance). nih.gov | Activation of mitochondrial quality control. |

| Mechanism | Acts as an iron chelator, causing dysfunction. researchgate.net | Links metal homeostasis to mitochondrial health. |

Elucidation of Apoptosis Induction Mechanisms in Cellular Models for Research Purposes

Derivatives of 1,10-phenanthroline are valuable research compounds for elucidating the complex signaling pathways that lead to apoptosis, or programmed cell death. Mitochondria play a central role in the intrinsic apoptotic pathway, and compounds that disrupt mitochondrial function can trigger this process. researchgate.netnih.gov

For instance, an imidazo-phenanthroline derivative, IPM713, has been shown to induce apoptosis in colorectal cancer cell lines. nih.gov Mechanistic studies revealed that this compound exerts its effect by suppressing the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis. The research found that IPM713 blocked the cell cycle in the G0/G1 phase, preventing cancer cells from progressing towards division. nih.gov The significant disruption of mitochondrial function caused by phenanthroline derivatives can also be a precursor to apoptosis, as damaged mitochondria can release pro-apoptotic factors like cytochrome c. researchgate.netnih.gov

Development of Fluorescent Probes for Biological Analytes and Imaging Applications

The rigid, planar structure and metal-chelating properties of the 1,10-phenanthroline framework make it an excellent scaffold for the development of fluorescent probes. researchgate.neted.ac.uknih.gov 1,10-Phenanthroline-5-carbaldehyde, in particular, serves as a versatile building block for creating these probes.

A notable application is the development of a fluorescent probe for the detection of cysteine. researchgate.net By synthesizing a complex of 1,10-phenanthroline carbaldehyde and cobalt, researchers created a probe that exhibits enhanced fluorescence specifically in the presence of cysteine, allowing for its effective detection, which is important for monitoring and diagnosing certain diseases. researchgate.net

Other phenanthroline-based probes have been designed for the selective detection of different biological analytes. For example, a probe synthesized from 1,10-phenanthroline was developed to selectively recognize D-3-hydroxybutyric acid (D-3-HB), a ketone body associated with diabetic ketoacidosis. These probes often work on an "off-on" or ratiometric principle, where the binding of the target analyte causes a significant change in the fluorescence signal, enabling sensitive and selective detection. nih.gov The ability to visualize biological structures and analytes in real-time within living cells is a significant advantage of fluorescence imaging, and phenanthroline-based dyes contribute to this expanding field. nih.govrsc.org

| Probe Based On | Target Analyte | Principle of Detection |

| 1,10-Phenanthroline carbaldehyde-Cobalt complex | Cysteine (Cys) | Enhanced fluorescence at 603 nm in the presence of Cys. researchgate.net |

| 4-(1H-imidazo[4,5-f] researchgate.netphenanthrolin-2-yl) nitrobenzene | D-3-hydroxybutyric acid (D-3-HB) | Colorimetric and spectral changes upon binding. |

| Phenanthro[9,10-d]-imidazole derivatives | General Bio-imaging | Used as fluorescent probes for fluorescence imaging. nih.gov |

Enzyme Inhibition Studies: Mechanistic Insights and Ligand-Enzyme Interactions

1,10-Phenanthroline and its derivatives are instrumental in studying ligand-enzyme interactions and inhibition mechanisms. Their ability to chelate essential metal cofactors is a primary mode of inhibition for metalloenzymes. nih.govnih.gov

Studies on the inhibition of E. coli DNA Polymerase I by the 1,10-phenanthroline-copper complex have provided insights into how such compounds can interfere with DNA replication and repair machinery. nih.gov Similarly, research on the inhibition of neutral proteases by 1,10-phenanthroline has helped characterize the active sites of these enzymes. nih.gov

A detailed mechanistic study revealed that 1,10-phenanthroline is a powerful inhibitor of the sumoylation cascade. nih.gov It prevents the formation of the thioester intermediate between the SUMO E1 activating enzyme and SUMO, effectively halting the entire process. nih.gov This provides a clear example of how a small molecule inhibitor can disrupt a specific step in a complex enzymatic pathway. The study of such inhibitors, including potent bisubstrate analogs that mimic the transition state of an enzymatic reaction, is crucial for understanding the free energy changes and conformational shifts that govern enzyme catalysis and inhibition. pfsfoundation.org These mechanistic insights are fundamental to the rational design of more specific and potent enzyme inhibitors for therapeutic and research purposes.

Theoretical and Computational Investigations of 1,10 Phenanthroline 5 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and electronic characteristics of 1,10-phenanthroline-based systems. These computational methods allow for the optimization of molecular geometries and the calculation of various electronic parameters, providing valuable insights into the molecule's behavior.

For instance, DFT calculations, specifically using the B3LYP functional with the 6-311+G* basis set, have been employed to evaluate the molecular geometry and electronic structure of related 1,10-phenanthroline (B135089) complexes. nih.gov These studies have shown that in certain molecular complexes, protonated benzimidazole (B57391) units can act as hydrogen bond donors, interacting with two phenanthroline molecules and a counter-ion. nih.gov The stability of these assemblies is further enhanced by π-π stacking interactions between the aromatic rings. nih.gov

The electronic properties of 1,10-phenanthroline derivatives are significantly influenced by the nature and position of substituent groups. Theoretical studies on 2-X- and 5-X-1,10-phenanthroline derivatives (where X represents various electron-donating or electron-withdrawing groups) using DFT/B3LYP with the 6-31G basis set for ligand atoms have demonstrated this effect. researchgate.net The calculations revealed that electron-donating groups increase the energy difference between the singlet and triplet excited states, while electron-withdrawing groups decrease it. researchgate.net This has direct implications for the photophysical properties of these compounds.

Furthermore, computational data for 1,10-phenanthroline-5-carbaldehyde itself provides key electronic descriptors. chemscene.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Topological Polar Surface Area (TPSA) | 42.85 Ų |

| LogP | 2.5955 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

This data is computationally generated and provides an estimation of the molecule's properties.

Molecular Dynamics (MD) Simulations for Ligand-Solvent and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions of this compound and its derivatives with their environment, including solvent molecules and biological receptors. These simulations can validate binding stability and provide detailed information about intermolecular interactions over time. researchgate.net

MD simulations have been used to study the interactions of similar 1,10-phenanthroline-based ligands with biological targets. For example, in studies of N-aryl-1,10-phenanthroline-2-amines as potential inhibitors of the T. cruzi GP63 metalloenzyme, MD simulations were employed to explore the ligand-protein interactions. nih.gov These simulations revealed that the 1,10-phenanthroline nucleus acts as a bidentate ligand, chelating the Zn(II) ion in the active site. nih.gov The simulations also highlighted the importance of hydrogen bonding and π-π stacking interactions in the stability of the ligand-receptor complex. nih.gov

Future molecular modeling studies, including MD simulations, are anticipated to further clarify the binding mechanisms of 1,10-phenanthroline derivatives with biomolecules like G-quadruplex DNA. mdpi.com By simulating the behavior of the ligand in a solvated environment and in the presence of a receptor, researchers can gain a deeper understanding of the forces driving these interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) and Averaged Local Ionization Energy (ALIE) Analysis

Molecular Electrostatic Potential (MEP) and Averaged Local Ionization Energy (ALIE) are valuable computational tools for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net